molecular formula C7H16N2 B2889853 N1-Cyclopentylethane-1,2-diamine CAS No. 41062-14-0

N1-Cyclopentylethane-1,2-diamine

Cat. No.: B2889853
CAS No.: 41062-14-0
M. Wt: 128.219
InChI Key: PBGOLOVCXMHOLG-UHFFFAOYSA-N
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Description

N1-Cyclopentylethane-1,2-diamine is an organic compound with the molecular formula C7H16N2. It is a type of diamine, characterized by the presence of two amine groups attached to a cyclopentyl ring and an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopentylethane-1,2-diamine typically involves the diamination of alkenes. One common method is the electrocatalytic 1,2-diamination of alkenes, which introduces two amino groups across an alkene feedstock. This method is advantageous as it avoids the use of transition metal catalysts and oxidizing reagents, ensuring broad reaction compatibility .

Industrial Production Methods

Industrial production of this compound can involve hydrogenation reactions. For instance, dissolving iminodiacetonitrile in an organic solvent and carrying out a hydrogenation reaction in the presence of a hydrogenation catalyst and an assistant under specific conditions (reaction temperature of 50-150°C and reaction pressure of 5-25 MPa) can yield this compound .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopentylethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts, organic solvents, and specific oxidizing or reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism of action of N1-Cyclopentylethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-Cyclopentylethane-1,2-diamine include other 1,2-diamines, such as:

Uniqueness

This compound is unique due to its cyclopentyl ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications where these specific properties are advantageous .

Properties

IUPAC Name

N'-cyclopentylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGOLOVCXMHOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclopentanone (2.000 mL, 22.6 mmol), ethylenediamine (10.860 g, 180.7 mmol), acetic acid (10.345 mL, 180.7 mmol), and 4 {acute over (Å)} molecular sieves (10 g) in anhydrous methanol (113 mL) was added sodium cyanoborohydride (2.839 g, 45.2 mmol). The mixture was stirred for 48 hrs, filtered to remove the solids, and concentrated in vacuo. The residue was dissolved in 3 N aqueous sodium hydroxide (150 mL) and extracted with methylene chloride (3×300 mL). The combined organic layers were washed with basic saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated to give the crude product. The material was vacuum distilled to give the desired product as a clear liquid (1.0 g, 35%). 1H NMR (300 MHz, CDCl3) δ 3.08-2.99 (quint, 1H, J=6.8 Hz), 2.80-2.76 (t, 2H, J=5.9 Hz), 2.65-2.61 (t, 2H, J=5.9 Hz), 1.87-1.77 (m, 2H), 1.72-1.60 (m, 2H), 1.57-1.46 (m, 2H), 1.35-1.24 (m, 5H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10.86 g
Type
reactant
Reaction Step Two
Quantity
10.345 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( Å )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.839 g
Type
reactant
Reaction Step Five
Quantity
113 mL
Type
solvent
Reaction Step Six
Yield
35%

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